molecular formula C12H14O2 B13689959 7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one

7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13689959
M. Wt: 190.24 g/mol
InChI Key: CHGNYFRDYDSDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a methoxymethyl group attached to the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the methoxymethylation of a naphthalenone precursor. One common method involves the use of methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the methoxymethyl group. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenone: The parent compound without the methoxymethyl group.

    Methoxymethylated Aromatics: Compounds with similar methoxymethyl groups attached to aromatic rings.

Uniqueness

7-(Methoxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the naphthalenone core and the methoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-(methoxymethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-14-8-9-5-6-10-3-2-4-12(13)11(10)7-9/h5-7H,2-4,8H2,1H3

InChI Key

CHGNYFRDYDSDGU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(CCCC2=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.